N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
Overview
Description
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate is a useful research compound. Its molecular formula is C16H23BrClNO6 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.03973 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate, due to its complex structure, is likely to be involved in various synthetic and chemical reaction studies. Research in this area focuses on the synthesis of complex molecules that contain halogens (bromo and chloro groups) and oxalate moieties, which are significant in various chemical transformations and pharmaceutical applications. For instance, the synthesis of ethyl 3-bromo-4-oxochromen-2-carboxylate involves bromination and condensation reactions that are foundational in creating reactive intermediates for further chemical synthesis (Bevan & Ellis, 1983).
Analytical Chemistry
In the realm of analytical chemistry, compounds similar to this compound may be used as standards or reagents in the development of analytical methods. This includes the determination of related compounds in biological samples or environmental matrices using techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) (Poklis et al., 2014).
Environmental Studies
Research on the degradation products of benzophenone-3 in chlorinated seawater pools indicates an interest in understanding how complex organic compounds, including those with bromo- and chloro- substituents, interact with environmental factors such as chlorine and bromine. This research is critical for assessing the environmental impact and degradation pathways of synthetic chemicals (Manasfi et al., 2015).
Drug Metabolism and Pharmacokinetics
Studies on the in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats reveal the metabolic pathways and potential pharmacokinetic properties of synthetic compounds. This research contributes to a broader understanding of how structurally similar compounds are metabolized in biological systems, which is essential for drug development and toxicological assessments (Kanamori et al., 2002).
Material Science and Organic Synthesis
The synthesis of lithium ω-(m- and p-lithiophenoxy)alkoxides modified with magnesium 2-ethoxyethoxide showcases the utility of complex organic molecules in material science and organic synthesis. Such research is pivotal for the development of new materials and chemical synthesis methodologies (Salteris et al., 1999).
Properties
IUPAC Name |
N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrClNO2.C2H2O4/c1-3-11(2)17-6-7-18-8-9-19-14-5-4-12(16)10-13(14)15;3-1(4)2(5)6/h4-5,10-11,17H,3,6-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYESBCIXPZTBIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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